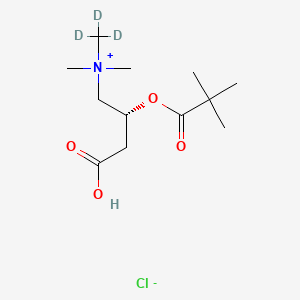
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves the incorporation of deuterium into the 2,2-Dimethylpropionyl-L-carnitine molecule. This process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure high purity and isotopic enrichment .
Industrial Production Methods
Industrial production of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure consistent quality and isotopic enrichment. Quality control measures are implemented to maintain the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely and accurately.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: It serves as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with various molecular targets and pathways, providing insights into metabolic processes and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropionyl-L-carnitine hydrochloride: The non-deuterated version of the compound.
Pivaloyl-L-carnitine HCl: Another derivative with similar structural features.
Uniqueness
2,2-Dimethylpropionyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic enrichment distinguishes it from other similar compounds, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C12H24ClNO4 |
|---|---|
Molekulargewicht |
284.79 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6;/h9H,7-8H2,1-6H3;1H/t9-;/m1./s1/i4D3; |
InChI-Schlüssel |
BWCJOOHQZBKWIR-OFMOCYORSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)(C)C.[Cl-] |
Kanonische SMILES |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


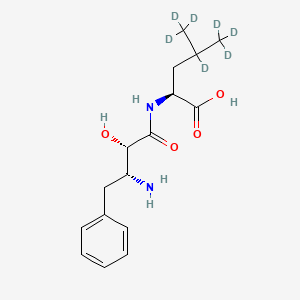

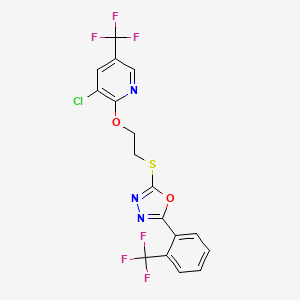

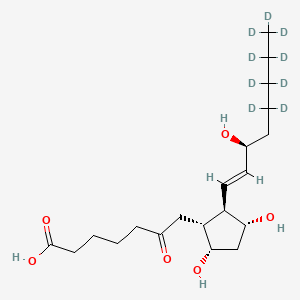

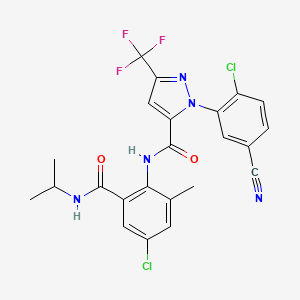


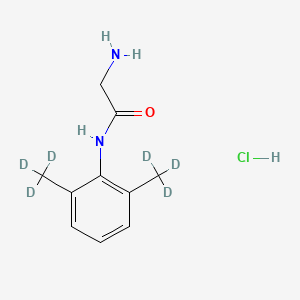
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
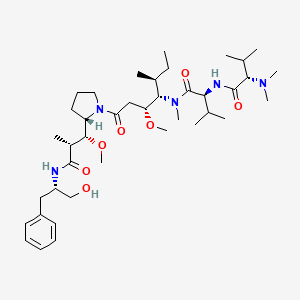
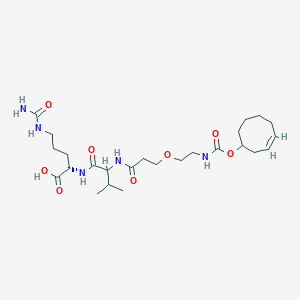
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
